Cas no 204996-08-7 (4-chloropyridine-2-thiol)

4-chloropyridine-2-thiol 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyridinethione,4-chloro-
- 2(1H)-Pyridinethione,4-chloro-(9CI)
- 4-chloropyridine-2-thiol
- 204996-08-7
- SCHEMBL7063543
- EN300-1984766
-
- MDL: MFCD28657680
- インチ: InChI=1S/C5H4ClNS/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8)
- InChIKey: DWPSVLFVEMJREE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CNC(=S)C=1
計算された属性
- せいみつぶんしりょう: 144.97542
- どういたいしつりょう: 144.9752980g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 44.1Ų
じっけんとくせい
- PSA: 12.03
4-chloropyridine-2-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1984766-0.25g |
4-chloropyridine-2-thiol |
204996-08-7 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1984766-1g |
4-chloropyridine-2-thiol |
204996-08-7 | 1g |
$1172.0 | 2023-09-16 | ||
Enamine | EN300-1984766-5.0g |
4-chloropyridine-2-thiol |
204996-08-7 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1984766-10.0g |
4-chloropyridine-2-thiol |
204996-08-7 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1984766-5g |
4-chloropyridine-2-thiol |
204996-08-7 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-1984766-10g |
4-chloropyridine-2-thiol |
204996-08-7 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-1984766-1.0g |
4-chloropyridine-2-thiol |
204996-08-7 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1984766-0.05g |
4-chloropyridine-2-thiol |
204996-08-7 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-1984766-0.1g |
4-chloropyridine-2-thiol |
204996-08-7 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-1984766-0.5g |
4-chloropyridine-2-thiol |
204996-08-7 | 0.5g |
$1124.0 | 2023-09-16 |
4-chloropyridine-2-thiol 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
4-chloropyridine-2-thiolに関する追加情報
Chemical Profile of 4-chloropyridine-2-thiol (CAS No. 204996-08-7)
4-chloropyridine-2-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 204996-08-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, characterized by a nitrogen atom incorporated into a six-membered aromatic ring. The presence of both a chlorine substituent at the 4-position and a thiol group at the 2-position imparts unique reactivity and potential applications, making it a valuable intermediate in synthetic chemistry.
The structure of 4-chloropyridine-2-thiol facilitates various chemical transformations, including nucleophilic substitution reactions, metal coordination, and participation in condensation reactions. These properties are particularly useful in the development of novel bioactive molecules. The chlorine atom can serve as a leaving group in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the thiol group can engage in disulfide bond formation or serve as a ligand for transition metals. These characteristics make the compound a versatile building block for medicinal chemists and synthetic organic chemists.
In recent years, 4-chloropyridine-2-thiol has been explored in several cutting-edge research areas. One notable application is in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments with improved efficacy and reduced side effects. The thiol group in 4-chloropyridine-2-thiol can be leveraged to create covalent bonds with key residues in kinase active sites, leading to potent inhibition.
Another emerging field where 4-chloropyridine-2-thiol has shown promise is in the development of antiviral agents. The rapid evolution of viruses poses a significant challenge to drug discovery efforts. However, small-molecule inhibitors can disrupt viral replication cycles by targeting essential viral enzymes or proteins. Researchers have utilized 4-chloropyridine-2-thiol as a scaffold to design compounds that interfere with viral protease activity or inhibit viral entry into host cells. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory effects against certain viral strains, highlighting its potential as a lead structure for antiviral drug development.
The synthesis of 4-chloropyridine-2-thiol typically involves multi-step organic reactions starting from readily available pyridine derivatives. One common approach involves chlorination of pyridine at the 4-position followed by selective thiolation at the 2-position. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and flow chemistry, have been employed to improve yield and purity. These methodologies are essential for producing high-quality starting materials for subsequent derivatization and biological testing.
In addition to its pharmaceutical applications, 4-chloropyridine-2-thiol has been investigated for its role in material science. The unique electronic properties of pyridine derivatives make them suitable candidates for use in organic electronics, such as light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chlorine and thiol groups can be tailored to modulate electron affinity and solubility, enhancing device performance. Researchers have reported the incorporation of 4-chloropyridine-2-thiol into π-conjugated systems to improve charge transport properties, demonstrating its versatility beyond traditional biological applications.
The biological activity of 4-chloropyridine-2-thiol has been extensively studied in vitro and in vivo. While it exhibits moderate activity on its own, its true value lies in its ability to serve as a precursor for more complex molecules with enhanced biological properties. Computational modeling and high-throughput screening have been instrumental in identifying promising derivatives with improved potency and selectivity. These computational tools allow researchers to predict molecular interactions and optimize structures before conducting expensive wet-lab experiments.
Recent advances in drug discovery technologies have further highlighted the importance of 4-chloropyridine-2-thiol as an intermediate. Techniques such as fragment-based drug design (FBDD) and structure-based drug design (SBDD) rely on small molecular fragments that can be later elaborated into lead compounds. The simplicity and reactivity of 4-chloropyridine-2-thiol make it an ideal candidate for these approaches, enabling rapid diversification of molecular libraries.
The environmental impact of synthesizing and using 4-chloropyridine-2-thiol is also an area of growing interest. Green chemistry principles emphasize the development of sustainable chemical processes that minimize waste and hazardous byproducts. Researchers are exploring alternative synthetic routes that utilize renewable feedstocks or catalytic systems under mild conditions. Such efforts align with global initiatives to promote sustainable pharmaceutical manufacturing.
In conclusion, 4-chloropyridine-2-thiol (CAS No. 204996-08-7) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for drug discovery and material development. As research continues to uncover new applications and synthetic methodologies, the significance of this compound is expected to grow further.
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